A Technical Guide to the Tert-butyldimethylsilyl Ether of 1-Octanol
A Technical Guide to the Tert-butyldimethylsilyl Ether of 1-Octanol
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely employed protecting groups for hydroxyl functionalities due to its ease of installation, stability across a broad range of reaction conditions, and clean, selective removal. This technical guide provides an in-depth overview of the tert-butyldimethylsilyl ether of 1-octanol, a common protected intermediate. It covers its structure, physicochemical properties, spectroscopic signature, and detailed protocols for its synthesis and deprotection.
Compound Structure and Properties
The TBDMS ether of 1-octanol, systematically named 1-((tert-butyldimethylsilyl)oxy)octane, is formed by replacing the hydroxyl proton of 1-octanol with a tert-butyldimethylsilyl group.
Chemical Structure: CH₃(CH₂)₇-O-Si(CH₃)₂(C(CH₃)₃)
Table 1: General Compound Information
| Identifier | Value |
|---|---|
| IUPAC Name | tert-Butyl(dimethyl)(octyloxy)silane |
| Other Names | 1-((tert-butyldimethylsilyl)oxy)octane, 1-Octanol TBDMS ether |
| Molecular Formula | C₁₄H₃₂OSi[1] |
| Molecular Weight | 244.49 g/mol [1] |
| InChIKey | UBGVJSRKDQAEKE-UHFFFAOYSA-N[1] |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless oil (predicted) |
| Boiling Point | Data not available. For comparison, 4-(tert-butyldimethylsilyl)oxy-1-butanol boils at 63-66 °C / 0.3 mmHg.[2] |
| Density | Data not available. For comparison, 4-(tert-butyldimethylsilyl)oxy-1-butanol has a density of 0.888 g/mL at 25 °C.[2] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, hexanes, ethyl acetate); Insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the successful synthesis and purity of the target compound. Below are the expected spectroscopic characteristics.
Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~ 3.61 | Triplet (t) | 2H | -O-CH₂ -(CH₂)₆CH₃ | The methylene group attached to the silyl ether oxygen. |
| ~ 1.54 | Multiplet (m) | 2H | -OCH₂-CH₂ -(CH₂)₅CH₃ | |
| ~ 1.29 | Multiplet (m) | 10H | -(CH₂)₅- | Overlapping signals of the central methylene groups in the octyl chain. |
| 0.89 | Singlet (s) | 9H | -Si-C(CH₃ )₃ | Characteristic signal for the tert-butyl protons.[3] |
| 0.88 | Triplet (t) | 3H | -(CH₂)₇CH₃ | Terminal methyl group of the octyl chain. |
| 0.05 | Singlet (s) | 6H | -Si-(CH₃ )₂ | Characteristic signal for the dimethylsilyl protons.[3] |
Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 63.3 | -O-C H₂-(CH₂)₆CH₃ |
| ~ 33.0 | -OCH₂-C H₂-(CH₂)₅CH₃ |
| ~ 31.9 | Octyl Chain CH₂ |
| ~ 29.5 | Octyl Chain CH₂ |
| ~ 29.3 | Octyl Chain CH₂ |
| ~ 26.2 | Octyl Chain CH₂ |
| ~ 25.9 | -Si-C (CH₃)₃ |
| ~ 22.7 | -(CH₂)₆-C H₂CH₃ |
| ~ 18.3 | -Si-C (CH₃)₃ |
| ~ 14.1 | -(CH₂)₇C H₃ |
| ~ -5.3 | -Si-(C H₃)₂ |
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a key tool for identifying TBDMS ethers. The mass spectrum of 1-((tert-butyldimethylsilyl)oxy)octane shows characteristic fragmentation patterns.[1] A prominent peak is observed at m/z = 187, which corresponds to the [M - C₄H₉]⁺ or [M-57]⁺ fragment resulting from the loss of the tert-butyl group. This fragmentation is a hallmark of TBDMS-protected compounds.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis (protection) and cleavage (deprotection) of the TBDMS ether of 1-octanol.
Synthesis: Silylation of 1-Octanol (Corey Protocol)
The protection of 1-octanol is reliably achieved using the Corey protocol, which employs tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4][5] Imidazole activates the silyl chloride, facilitating a rapid and high-yielding reaction.
Methodology:
-
Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-octanol (5.00 g, 38.4 mmol, 1.0 eq).
-
Dissolution : Dissolve the alcohol in 40 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition : Add imidazole (3.14 g, 46.1 mmol, 1.2 eq) to the solution and stir until it fully dissolves.
-
Silylating Agent Addition : In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (6.37 g, 42.2 mmol, 1.1 eq) in 20 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the alcohol/imidazole mixture at room temperature over 15 minutes.
-
Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Washing : Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH₄Cl, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Cleavage: Desilylation using Tetrabutylammonium Fluoride (TBAF)
The TBDMS group is most commonly removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage reaction, making it highly effective and selective.[4]
Methodology:
-
Preparation : Dissolve the TBDMS ether of 1-octanol (5.00 g, 20.4 mmol, 1.0 eq) in 50 mL of tetrahydrofuran (THF) in a 100 mL round-bottom flask.
-
Reagent Addition : Add a 1.0 M solution of TBAF in THF (22.5 mL, 22.5 mmol, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting silyl ether and the appearance of 1-octanol.
-
Concentration : Upon completion, remove the THF under reduced pressure.
-
Workup : Redissolve the residue in 50 mL of diethyl ether or ethyl acetate. Wash the organic solution with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : The crude 1-octanol can be purified by flash column chromatography if necessary.
Diagrams and Workflows
Visual representations of the chemical transformation and experimental process aid in understanding the protocol.
Caption: Reaction scheme for the TBDMS protection of 1-Octanol.
Caption: Experimental workflow for the synthesis of TBDMS ether of 1-Octanol.

